3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide
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Overview
Description
3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and azetidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethanesulfonyl chloride, which is then reacted with azetidine-1-carboxamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Furanones and sulfoxides.
Reduction: Sulfides and secondary amines.
Substitution: Various substituted azetidines.
Scientific Research Applications
3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide
- 3-[(furan-2-yl)methanesulfonyl]-N-(pyridin-2-yl)azetidine-1-carboxamide
- 3-[(furan-2-yl)methanesulfonyl]-N-(pyrimidin-2-yl)azetidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its combination of furan, thiophene, and azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-N-thiophen-2-ylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-13(14-12-4-2-6-20-12)15-7-11(8-15)21(17,18)9-10-3-1-5-19-10/h1-6,11H,7-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYOJRVNJNLYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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